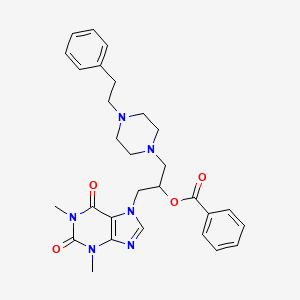
Oxovanadium--hydrogen fluoride (1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxovanadium–hydrogen fluoride (1/2) is a compound that combines oxovanadium with hydrogen fluoride in a 1:2 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxovanadium–hydrogen fluoride (1/2) typically involves the reaction of vanadium pentoxide (V₂O₅) with hydrogen fluoride (HF) under controlled conditions. The reaction is carried out in a fluorine-resistant container due to the corrosive nature of hydrogen fluoride. The general reaction can be represented as:
V2O5+2HF→2VOF2+H2O
Industrial Production Methods: Industrial production of oxovanadium–hydrogen fluoride (1/2) follows similar synthetic routes but on a larger scale. The process involves the careful handling of hydrogen fluoride and the use of specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Oxovanadium–hydrogen fluoride (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state vanadium compounds.
Reduction: It can be reduced to lower oxidation state vanadium compounds.
Substitution: The fluoride ions can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) or sodium borohydride (NaBH₄) are used.
Substitution: Ligands such as water (H₂O), ammonia (NH₃), and various organic ligands can be used under appropriate conditions.
Major Products:
Oxidation: Higher oxidation state vanadium compounds such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds such as vanadium(III) oxide (V₂O₃).
Substitution: Various vanadium complexes with different ligands.
Scientific Research Applications
Oxovanadium–hydrogen fluoride (1/2) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of oxovanadium–hydrogen fluoride (1/2) involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and proteins, affecting their activity and function.
Pathways Involved: It can induce apoptosis in cancer cells through the mitochondrial-dependent apoptosis pathway and arrest the cell cycle at the G0/G1 phase through the p16-cyclin D1-CDK4-p-Rb pathway
Comparison with Similar Compounds
Oxovanadium–hydrogen fluoride (1/2) can be compared with other similar compounds, such as:
Oxovanadium(IV) complexes: These complexes have similar catalytic and biological activities but differ in their ligand structures and specific applications
Vanadium(V) oxide (V₂O₅): This compound is a common oxidation product of oxovanadium–hydrogen fluoride (1/2) and is widely used as a catalyst and in materials science.
Vanadium(III) oxide (V₂O₃): A reduction product of oxovanadium–hydrogen fluoride (1/2), used in various industrial applications.
Properties
CAS No. |
13814-83-0 |
|---|---|
Molecular Formula |
F2H2OV |
Molecular Weight |
106.954 g/mol |
IUPAC Name |
oxovanadium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.V/h2*1H;; |
InChI Key |
MOSUTTQKQPKTHI-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].F.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


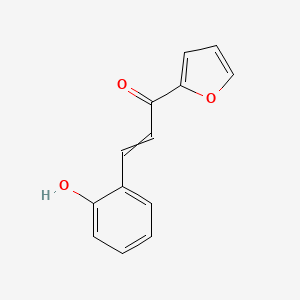
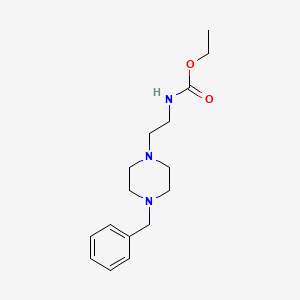

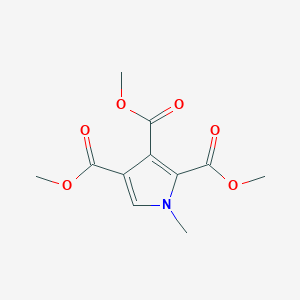


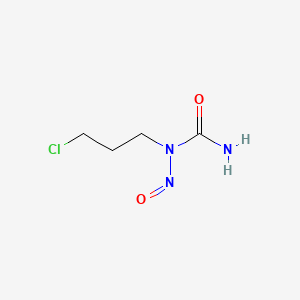
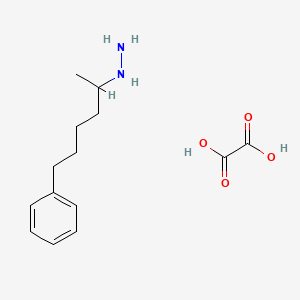

![1-(2-chloroethyl)-3-[(1R,2R)-2-(2-chloroethylcarbamoylamino)cyclohexyl]urea](/img/structure/B14711008.png)


![N-[(Z)-(2,4-dioxo-1H-pyrimidin-6-yl)methylideneamino]pyridine-4-carboxamide](/img/structure/B14711032.png)
